molecular formula C15H14F3NO3 B2793208 2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1223886-43-8

2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol

Cat. No.: B2793208
CAS No.: 1223886-43-8
M. Wt: 313.276
InChI Key: JTCOMBJTTKPATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-methoxy-6-[[3-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13-7-2-4-10(14(13)20)9-19-11-5-3-6-12(8-11)22-15(16,17)18/h2-8,19-20H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCOMBJTTKPATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves the reaction of 2-methoxyphenol with 3-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines .

Scientific Research Applications

2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol apart from similar compounds is its specific trifluoromethoxy group, which imparts unique chemical properties. This group enhances the compound’s stability and reactivity, making it particularly valuable in research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.